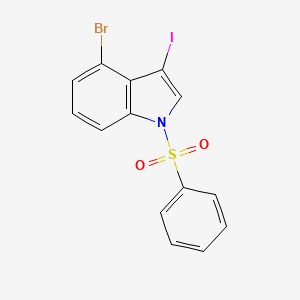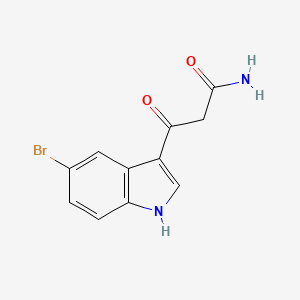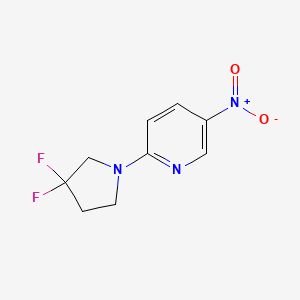![molecular formula C9H12ClN3 B1407598 [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride CAS No. 1417567-47-5](/img/structure/B1407598.png)
[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride
説明
“[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves chemical modifications . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine, a core structure in “[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride”, is available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用
Syntheses and Derivative Formation
- [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride, a derivative of 1H-pyrrolo[2,3-b]pyridines, has been investigated for its synthesis and derivative formation capabilities. Various alkyl and aryl substituted derivatives have been prepared through modifications of Madelung- and Fischer-syntheses. These derivatives exhibit the potential to undergo reactions like nitration, nitrosation, bromination, and iodination, primarily at the 3-position, which suggests a range of chemical modifications and applications (Herbert & Wibberley, 1969).
Novel Synthetic Routes
- Research on 1H-pyrrolo[2,3-b]pyridines, closely related to [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride, has led to the development of novel synthetic routes. These routes involve condensation with 1,3-dicarbonyl compounds and their acetals, β-oxo-esters, and diethyl malonate, leading to the efficient synthesis of these compounds (Brodrick & Wibberley, 1975).
Iminium Salt Condensation
- The compound has shown potential in the synthesis of 9-dialkylamino-9H-pyrrolo[1,2-a]indoles via iminium salts. This involves the condensation of secondary amine hydrochlorides with related compounds, followed by intramolecular trapping, demonstrating its utility in complex heterocyclic syntheses (Kobayashi et al., 2006).
Pharmaceutical Intermediate Synthesis
- It has been used in the practical synthesis of key pharmaceutical intermediates, suggesting its importance in drug development and synthesis processes (Wang et al., 2006).
Inhibitors of Gastric Acid Secretion
- Derivatives of 1H-pyrrolo[3,2-b]pyridines, a structurally similar compound, have been investigated for their role as inhibitors of gastric acid secretion, showcasing the potential therapeutic applications of these compounds in medical research (Palmer et al., 2008).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
- Studies on N-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amines, structurally related to the compound, have indicated their effectiveness as inhibitors of the vascular endothelial growth factor receptor-2, which is vital for angiogenesis and cancer research (Ruel et al., 2008).
Safety And Hazards
将来の方向性
The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride”, is ongoing. These compounds are being developed as potential FGFR inhibitors for cancer therapy . The compound with low molecular weight would be an appealing lead compound beneficial to the subsequent optimization .
特性
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c10-4-3-7-6-12-9-8(7)2-1-5-11-9;/h1-2,5-6H,3-4,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWZKEHKMKTKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















